(R)-Phenprocoumon is a synthetic compound belonging to the coumarin class, primarily recognized for its role as an oral anticoagulant. It is utilized in the prevention and treatment of thromboembolic disorders, including venous thrombosis and pulmonary embolism. The compound exhibits enantiomeric properties, with (S)-phenprocoumon being more pharmacologically active than its (R)-counterpart. The clinical significance of (R)-phenprocoumon lies in its metabolism and interaction with vitamin K-dependent coagulation factors, which are crucial for blood clotting processes .
(R)-Phenprocoumon is derived from the natural compound coumarin, which is found in various plants. It is classified as a vitamin K antagonist, functioning by inhibiting vitamin K epoxide reductase, an enzyme critical for the regeneration of reduced vitamin K. This inhibition leads to decreased synthesis of vitamin K-dependent clotting factors, thus exerting its anticoagulant effects .
The synthesis of (R)-phenprocoumon typically involves several key steps:
(R)-Phenprocoumon has a molecular formula of and a molecular weight of approximately 284.32 g/mol. The structure features a coumarin backbone substituted with an ethylbenzyl group at the 3-position and a hydroxyl group at the 4-position.
(R)-Phenprocoumon undergoes various chemical reactions that are significant for its pharmacological activity:
The anticoagulant mechanism of (R)-phenprocoumon involves:
These properties influence the bioavailability and distribution of (R)-phenprocoumon within the body .
(R)-Phenprocoumon is primarily used in clinical settings for:
(R)-Phenprocoumon is a 4-hydroxycoumarin derivative with the systematic IUPAC name (R)-4-hydroxy-3-(1-phenylpropyl)-2H-chromen-2-one. Its molecular formula is C₁₈H₁₆O₃, with a molecular weight of 280.32 g/mol [9]. The core structure consists of a benzopyran-2-one scaffold substituted at the 3-position with a 1-phenylpropyl group, which introduces a chiral center. The absolute configuration at this carbon determines the (R)-enantiomer. The compound crystallizes as a white powder with a melting point of 177–181°C and is practically insoluble in water but soluble in organic solvents like chloroform, methanol, and ethanol [4] [9].
Table 1: Molecular Identifiers of (R)-Phenprocoumon
Property | Value |
---|---|
CAS Registry Number | 435-97-2 (racemate) |
Molecular Formula | C₁₈H₁₆O₃ |
Molecular Weight | 280.32 g/mol |
IUPAC Name | (R)-4-hydroxy-3-(1-phenylpropyl)chromen-2-one |
Chiral Center | C1 of phenylpropyl substituent |
Melting Point | 177–181°C |
Chirality profoundly influences the pharmacology of vitamin K antagonists. (R)- and (S)-phenprocoumon exhibit stereoselective binding to vitamin K epoxide reductase (VKOR), the target enzyme. The (S)-enantiomer demonstrates 1.6–2.6-fold higher anticoagulant potency than the (R)-form, as measured by the area under the effect-time curve [3] [4]. This arises from differential interactions with VKOR's active site: the (S)-enantiomer's orientation optimizes hydrogen bonding with catalytic residues like Tyr139 and Ser56, while the (R)-enantiomer has weaker affinity due to steric clashes [4]. In racemic phenprocoumon (marketed as Marcoumar®), the net anticoagulant effect reflects the averaged activity of both enantiomers [3].
(R)-Phenprocoumon exhibits low aqueous solubility (<0.01 mg/mL) due to its hydrophobic coumarin core and phenylalkyl substituent [4]. It follows the Biopharmaceutics Classification System (BCS) Class II profile (low solubility, high permeability). Stability studies show it remains intact under acidic pH (e.g., gastric conditions) but undergoes pH-dependent hydrolysis above pH 8.0. Photodegradation occurs under UV light, forming decarboxylated and hydroxylated derivatives [4] [9]. The crystalline form is stable at room temperature, with no reported polymorphs. Its high lipophilicity (logP ≈ 3.6) favors distribution into lipid-rich tissues like the liver [9].
Both enantiomers bind extensively (>99%) to human serum albumin (HSA), but with marked stereoselectivity. (S)-Phenprocoumon binds 1.5–2.5-fold more tightly than the (R)-enantiomer at Sudlow Site I (warfarin site) [3] [6]. This is attributed to optimized hydrophobic and π-π stacking interactions between (S)-phenprocoumon's coumarin ring and HSA residues like Trp214 and Lys199. In contrast, (R)-phenprocoumon's orientation reduces contact with these residues, lowering affinity [6]. This difference impacts free drug concentration: at equal total plasma concentrations, the unbound fraction of (R)-phenprocoumon is ~40% higher than that of (S)-phenprocoumon [3].
Table 2: Comparative Properties of Phenprocoumon Enantiomers
Property | (R)-Phenprocoumon | (S)-Phenprocoumon |
---|---|---|
Anticoagulant Potency | 1× (reference) | 1.6–2.6× higher |
HSA Binding Affinity | Moderate | High |
Unbound Fraction | Higher (∼40%) | Lower |
Volume of Distribution | Larger | Smaller |
Primary Metabolic Route | CYP3A4 hydroxylation | CYP2C9 hydroxylation |
The enantioselective binding extends to drug-drug interactions. Competitors like phenylbutazone displace (R)-phenprocoumon from HSA more readily than (S)-phenprocoumon due to the latter’s higher affinity [6]. Additionally, genetic variants of HSA (e.g., ORM1 vs. ORM2) show altered stereoselectivity, though (R)-binding remains consistently weaker across isoforms [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: